molecular formula C7H2BrClFNO2S B1415631 3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1807076-23-8

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Cat. No. B1415631
M. Wt: 298.52 g/mol
InChI Key: PZVZESSYPFVDDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” is an organosulfur compound with the molecular formula C7H2BrClFNO2S1. It is a chemical compound that has been the subject of much research in the scientific community1.



Synthesis Analysis

The synthesis of “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” is not explicitly mentioned in the search results. However, similar compounds like “4-Bromo-2-fluorobenzenesulfonyl chloride” have been mentioned to participate in the generation of tricyclic benzothiadiazepine-1,1-dioxde via pairing reactions with (S)-prolinol2.



Molecular Structure Analysis

The molecular structure of “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” consists of a benzene ring substituted with bromo, cyano, fluoro, and sulfonyl chloride groups1. The molecular weight of this compound is 298.52 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” are not detailed in the search results. However, similar compounds are known to undergo electrophilic aromatic substitution3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” are not explicitly mentioned in the search results. However, it is known that the compound is a white or yellowish solid with a pungent odor1.


Safety And Hazards

The specific safety and hazards associated with “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” are not detailed in the search results. However, similar compounds are known to cause severe skin burns and eye damage45.


Future Directions

The future directions for “3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride” are not explicitly mentioned in the search results. However, it is noted that the compound has been the subject of much research in the scientific community1, suggesting ongoing interest in its potential applications.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or chemical databases.


properties

IUPAC Name

3-bromo-2-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-7-4(3-11)6(14(9,12)13)2-1-5(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVZESSYPFVDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-cyano-4-fluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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